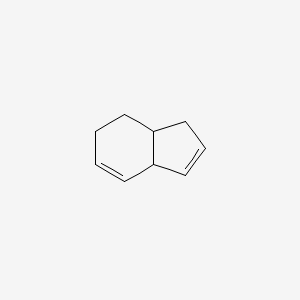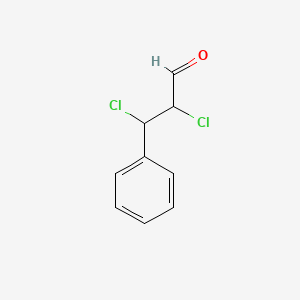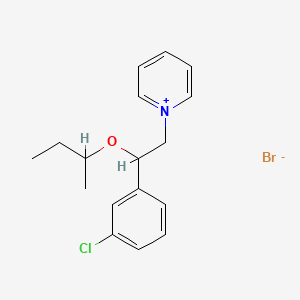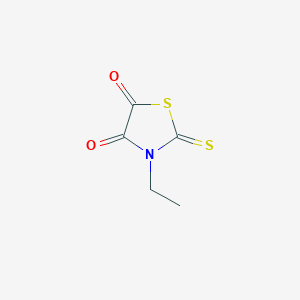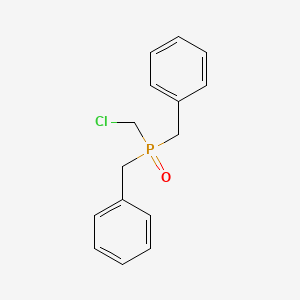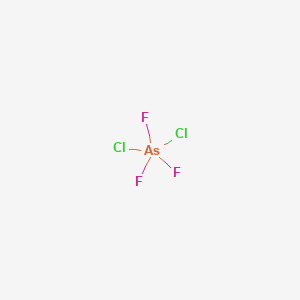
Dichloro(trifluoro)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(trifluoro)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of both chlorine and fluorine atoms attached to an arsenic center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(trifluoro)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with a fluorinating agent. One common method is the reaction of arsenic trichloride with trifluoromethyl lithium in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The reaction proceeds as follows:
AsCl3+CF3Li→AsCl2(CF3)+LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(trifluoro)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentafluoride, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dichloro(trifluoro)-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Dichloro(trifluoro)-lambda~5~-arsane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorodifluoromethane: A chlorofluorocarbon used as a refrigerant and aerosol propellant.
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon used as a solvent and in the production of other chemicals.
Trifluoromethylpyridines: Compounds with applications in agriculture and pharmaceuticals.
Uniqueness
Dichloro(trifluoro)-lambda~5~-arsane is unique due to the presence of both chlorine and fluorine atoms attached to an arsenic center, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
14933-43-8 |
|---|---|
Molekularformel |
AsCl2F3 |
Molekulargewicht |
202.82 g/mol |
IUPAC-Name |
dichloro(trifluoro)-λ5-arsane |
InChI |
InChI=1S/AsCl2F3/c2-1(3,4,5)6 |
InChI-Schlüssel |
JNCJXSQUZGMMHQ-UHFFFAOYSA-N |
Kanonische SMILES |
F[As](F)(F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


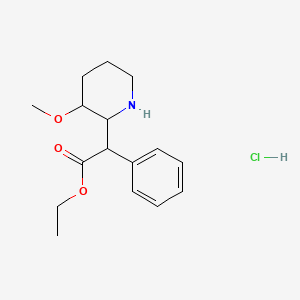
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
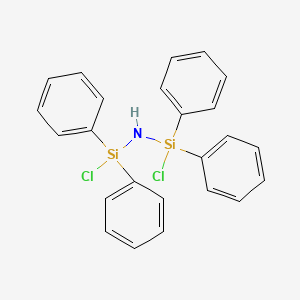
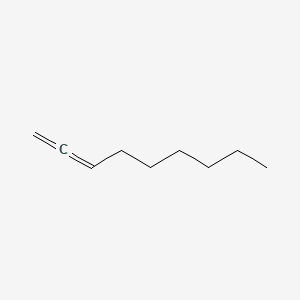
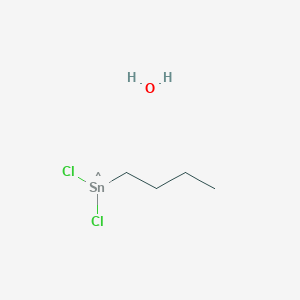
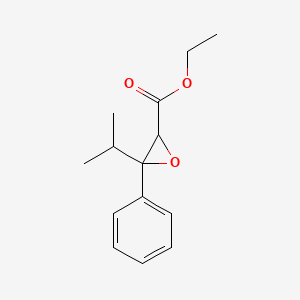
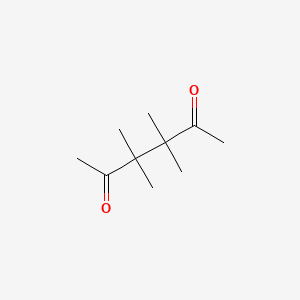
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)
